molecular formula C20H19BrN2O4 B2375200 3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851403-78-6

3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

Cat. No.: B2375200
CAS No.: 851403-78-6
M. Wt: 431.286
InChI Key: XIHJETFRSSLMAV-UHFFFAOYSA-N
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Description

“3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide” is a chemical compound. It is related to the class of compounds known as 4-hydroxy-2-quinolones, which are valuable in drug research and development due to their interesting pharmaceutical and biological activities .

Scientific Research Applications

Polymorphs and Salts of Quinoline Derivatives

  • Research on similar quinoline derivatives, like 4-nitro-N-(quinolin-8-yl)benzamide, has focused on characterizing different polymorphs and their properties. These studies provide insights into the crystalline structures and potential applications of these compounds in materials science (Khakhlary & Baruah, 2014).

Synthesis and Properties of Related Benzamides

  • The synthesis and properties of related benzamides, such as 5-bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide, have been studied. These compounds have shown potential in pharmacology, particularly in relation to their antidopaminergic properties, which can be critical for developing antipsychotic medications (Högberg et al., 1990).

Chemical Synthesis Techniques

  • Techniques in chemical synthesis, such as oxidative dehydrobromination, are relevant for producing various quinoline derivatives. These methods contribute to the broader field of synthetic chemistry and the development of new compounds (Gorbunova & Mamedov, 2006).

Interaction and Bonding Studies

  • Studies on the intermolecular interactions in compounds like 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide provide valuable information on molecular behavior, which is crucial for understanding drug-receptor interactions and material properties (Saeed et al., 2020).

Molecular Rearrangement and Synthesis

  • The molecular rearrangement of certain quinoline derivatives under specific conditions has been investigated. Such studies are fundamental in organic chemistry, paving the way for the synthesis of novel compounds with potential applications in various fields (Klásek et al., 2003).

Antibacterial Activity

  • Quinoline derivatives have been explored for their antibacterial properties. For instance, pyrrolo[3,4-b]quinolin-2(3H)-yl)benzamides exhibit significant antibacterial activity, indicating potential use in developing new antimicrobial agents (Largani et al., 2017).

Properties

IUPAC Name

3-bromo-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN2O4/c1-26-16-6-7-17(27-2)18-15(16)11-13(20(25)23-18)8-9-22-19(24)12-4-3-5-14(21)10-12/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIHJETFRSSLMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C(=O)NC2=C(C=C1)OC)CCNC(=O)C3=CC(=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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